5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct halogenation using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of dehalogenated benzimidazole derivatives.
Scientific Research Applications
5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2-(p-tolyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1H-benzo[d]imidazole
- 7-Chloro-2-(p-tolyl)-1H-benzo[d]imidazole
- 5-Bromo-7-chloro-1H-benzo[d]imidazole
Uniqueness
The p-tolyl group also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10BrClN2 |
---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-(4-methylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10BrClN2/c1-8-2-4-9(5-3-8)14-17-12-7-10(15)6-11(16)13(12)18-14/h2-7H,1H3,(H,17,18) |
InChI Key |
YCBYRQCGMRFXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.